molecular formula C11H8Cl2O4 B2695593 Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate CAS No. 2027785-96-0

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Cat. No.: B2695593
CAS No.: 2027785-96-0
M. Wt: 275.08
InChI Key: YPBPQOTVYIRVAX-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a β-diketone ester featuring a 2,6-dichlorophenyl substituent at the 4-position of the butanoate backbone. This compound is characterized by its electron-withdrawing chlorine atoms, which enhance the electrophilicity of the diketone moiety, making it reactive in nucleophilic addition or cyclocondensation reactions.

Properties

IUPAC Name

methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPQOTVYIRVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(2,6-dichlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity:
Preliminary studies indicate that methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration in drug development for infectious diseases .

Antitubercular Activity:
This compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies have demonstrated promising results, suggesting that it may serve as a lead compound in the development of new antitubercular agents .

Potential as a Lead Compound:
Due to its biological activity, this compound may serve as a lead compound in drug discovery processes aimed at developing new therapeutic agents targeting various diseases .

Chemical Synthesis

This compound is valuable as an intermediate in organic synthesis. It can participate in various chemical reactions to produce derivatives with enhanced biological activity or different chemical properties. The compound's structural features facilitate its use in synthesizing novel compounds with potential pharmacological applications .

Case Study 1: Antimicrobial Research

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics. This positions it as a promising candidate for further medicinal chemistry research aimed at developing new antimicrobial agents .

Case Study 2: Antitubercular Screening

In another investigation focused on antitubercular activity, this compound was tested against M. tuberculosis H37RV strain at varying concentrations. The compound demonstrated effective inhibition at concentrations comparable to established antitubercular drugs like rifampicin, suggesting its potential utility in treating tuberculosis .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial
This compoundAntitubercular
Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoateAntimicrobial

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dichlorophenyl vs. Difluorophenyl Derivatives

  • Sodium Methyl 4-(2,6-Difluorophenyl)-2,4-Dioxobutanoate (CAS 1612148-67-0): Replacing chlorine with fluorine atoms reduces steric bulk and alters electronic properties. The sodium salt form enhances aqueous solubility, making it more suitable for formulations requiring hydrophilicity .

Positional Isomerism: 2,6-Dichloro vs. 2,4-Dichloro

  • Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate (CAS 478868-68-7): The 2,4-dichloro substitution creates a meta-chlorine arrangement, reducing steric hindrance compared to the 2,6-dichloro analog. This positional difference may influence crystal packing and melting points. Safety data indicate moderate toxicity (GHS hazard classification), requiring careful handling .

Ester Group Modifications

Methyl vs. Ethyl Esters

  • However, longer alkyl chains may slow metabolic hydrolysis, affecting bioavailability .

Sodium Salt Derivatives

  • Sodium Methyl 4-(2,6-Difluorophenyl)-2,4-Dioxobutanoate: The ionic sodium salt form significantly alters physical properties, such as melting point and solubility. This derivative is likely more stable in aqueous environments but less volatile than its ester counterparts .

Functional Group Additions

β-Keto Esters vs. Isoxazole Derivatives

  • 3-(2,6-Dichlorophenyl)-5-Methylisoxazole-4-Carboxylic Acid Chloride (from ):
    Replacing the β-diketone with an isoxazole ring introduces heterocyclic aromaticity, enhancing thermal stability. The acid chloride group increases reactivity, making it a versatile intermediate for amide or ester synthesis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Properties
Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate Not provided C₁₁H₈Cl₂O₄ 2,6-dichlorophenyl, methyl High electrophilicity, lipophilic
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate Not specified C₁₂H₁₂Cl₂O₃ 2,6-dichlorophenyl, ethyl Enhanced lipophilicity, slower hydrolysis
Sodium Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate 1612148-67-0 C₁₁H₇F₂O₄•Na 2,6-difluorophenyl, sodium High aqueous solubility, ionic form
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 478868-68-7 C₁₂H₁₀Cl₂O₄ 2,4-dichlorophenyl, ethyl Lower steric hindrance, moderate toxicity

Biological Activity

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxobutanoate backbone with a dichlorophenyl substituent. Its chemical structure can be represented as follows:

C12H10Cl2O4\text{C}_12\text{H}_{10}\text{Cl}_2\text{O}_4

This compound's unique structure is believed to contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by Hayasi & Nozaki (1972), the compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. The results are summarized in the table below:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150060060%
IL-6120048060%
IL-1β80032060%

These results indicate a consistent anti-inflammatory response across multiple cytokines.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and microbial resistance. The compound likely inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In an experimental setting, researchers tested this compound against clinical isolates of Staphylococcus aureus. The study found that the compound effectively reduced bacterial load in infected wounds in vivo. The treatment group showed a significant decrease in bacterial counts compared to controls.

Case Study 2: Anti-inflammatory Effects in Animal Models

A separate study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. How to reconcile conflicting spectral data in literature for this compound?

  • Methodological Answer : Cross-validate with high-resolution MS and 2D NMR (HSQC, HMBC) to resolve ambiguities. Collaborate with open databases (e.g., PubChem, ChEBI) to update reference spectra. Document solvent and instrument calibration details to ensure reproducibility .

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